6-(p-Tolyl)pyridin-2-ol
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Overview
Description
6-(p-Tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It is characterized by a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .
Synthesis Analysis
The synthesis of this compound involves various methods. One approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, whole cells of Burkholderia sp. MAK1 have been shown to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Organic Synthesis and Chemical Sensing
- Chemosensing Applications : Compounds related to 6-(p-Tolyl)pyridin-2-ol have been used as chemosensors for the detection of ions, such as fluoride ions, demonstrating their utility in environmental monitoring and diagnostics (Chetia & Iyer, 2008).
Catalysis and Material Science
- Catalytic Applications : Pyridine derivatives have shown promise in catalysis, for example, in the oxidation of alkanes and alcohols with peroxides, indicating their potential in industrial chemistry and sustainable processes (Choroba et al., 2019).
Pharmaceutical and Biological Research
- Drug Design and Biological Sensing : The structural diversity and functional versatility of pyridine derivatives, including those similar to this compound, contribute to their applications in drug design and as probes in biological systems. For instance, pyridine compounds have been used to investigate antimicrobial activities and interactions with DNA, underscoring their relevance in medicinal chemistry and biotechnology (Evecen et al., 2017).
Advanced Materials
- Optoelectronic Properties : Research into the electronic structures and optoelectronic properties of Ir(III) complexes containing pyridine units suggests potential applications in organic light-emitting diodes (OLEDs), highlighting the role of pyridine derivatives in the development of advanced materials for electronics and photonics (Li et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, cytotoxic, and antitubercular activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit key enzymes involved in inflammation, pain perception, cell growth, and bacterial growth .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways related to inflammation, pain perception, cell growth, and bacterial growth .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, suggesting that 6-(p-tolyl)pyridin-2-ol may have similar effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that pyridin-2-ol, a related compound, can react as an ambident nucleophile . This suggests that 6-(p-Tolyl)pyridin-2-ol may also interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as pyridin-2-ol have been studied and found to have various effects on cells .
Molecular Mechanism
Based on the properties of related compounds, it can be hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that 3, 5, 6-Trichloro-2-pyridinol, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, undergoes microbially-mediated mineralization, which is the primary degradative pathway .
Properties
IUPAC Name |
6-(4-methylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNQQUHTPUVQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396586 |
Source
|
Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129720-57-6 |
Source
|
Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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